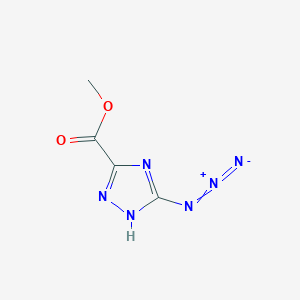
methyl 3-azido-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is a chemical compound belonging to the class of azido-triazoles This compound is characterized by the presence of an azido group (-N₃) attached to the triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate can be synthesized through a multi-step processThe esterification of the resulting azido-triazole with methanol yields the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide:
Methanol: Used for esterification reactions.
Reducing Agents: Such as hydrogen gas or catalytic hydrogenation for reduction reactions.
Major Products Formed
Triazole Derivatives: Formed through cycloaddition reactions.
Amino-Triazoles: Formed through reduction of the azido group.
Aplicaciones Científicas De Investigación
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: Utilized in the development of energetic materials and polymers.
Organic Synthesis: Serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-azido-1H-1,2,4-triazole-5-carboxylate involves its ability to undergo cycloaddition and substitution reactions, which allows it to interact with various molecular targets. The azido group is particularly reactive, enabling the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1,2,4-triazole-3-carboxylate: Lacks the azido group, making it less reactive in cycloaddition reactions.
3-Azido-1,2,4-triazole: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both the azido and ester groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
53566-46-4 |
|---|---|
Fórmula molecular |
C4H4N6O2 |
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
methyl 5-azido-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H4N6O2/c1-12-3(11)2-6-4(8-7-2)9-10-5/h1H3,(H,6,7,8) |
Clave InChI |
MSHJMHKWBFZBPP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NNC(=N1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)



![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)

![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)

